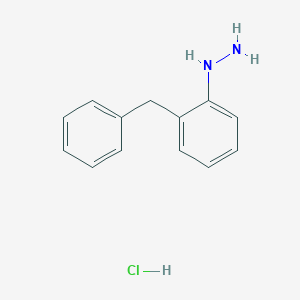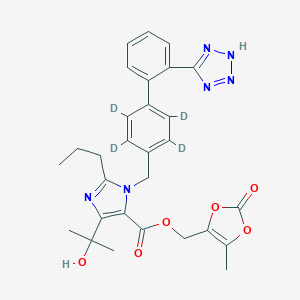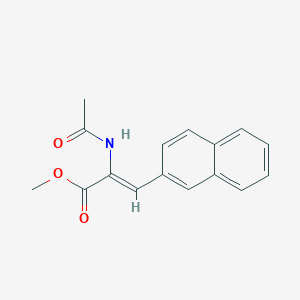
n,3,4-Trimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,3,4-Trimethylaniline, also known as 4,N,N-trimethylaniline, is an organic compound with the molecular formula C9H13N. It is a tertiary amine and a derivative of aniline, characterized by the presence of three methyl groups attached to the nitrogen atom and the benzene ring. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
n,3,4-Trimethylaniline can be synthesized through several methods. One common approach involves the methylation of aniline derivatives. For instance, the reaction of aniline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the reduction of nitroarene intermediates, where nitrobenzene derivatives are reduced using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of nitroarene compounds. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the nitro group to an amine group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
n,3,4-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines from nitro compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
n,3,4-Trimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of n,3,4-Trimethylaniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence various biochemical pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylaniline: Another trimethyl derivative of aniline, used in similar applications.
N,N-Dimethylaniline: A dimethyl derivative with different reactivity and applications.
N,N-Diethylaniline: An ethyl-substituted derivative with distinct properties.
Uniqueness
n,3,4-Trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary amine structure makes it a valuable reagent in organic synthesis and industrial applications.
属性
IUPAC Name |
N,3,4-trimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXABKSVWHJDSNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
